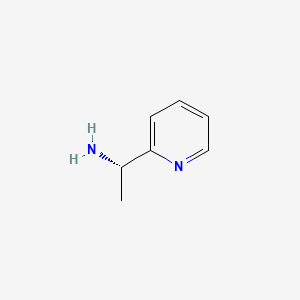

(S)-1-Pyridin-2-yl-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNHLCRMUIGNBV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27854-90-6 | |

| Record name | (1S)-1-(pyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chiral Solvating Agents Csas :this Method Involves the Addition of an Enantiomerically Pure Chiral Solvating Agent to the Nmr Sample of the Amine.rsc.orgthe Csa Forms Non Covalent, Transient Diastereomeric Complexes with Each Enantiomer of the Amine.researchgate.netthese Interactions Create a Chiral Environment Around the Analyte, Causing a Chemical Shift Non Equivalence for Specific Protons of the Two Enantiomers. the Resulting Separation of Signals Allows for Their Integration and the Calculation of the Ee. Binol Derivatives Are Commonly Used As Csas for Primary Amines.rsc.orgthis Method is Often Preferred As It is Non Destructive and Requires Simpler Sample Preparation.rsc.org

Structural Elucidation Techniques

X-ray Crystallography of Metal Complexes and Derivatives

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound. researchgate.net While obtaining suitable single crystals of the amine itself can be challenging, its derivatives or metal complexes often yield high-quality crystals.

The nitrogen atoms on both the pyridine (B92270) ring and the ethylamine (B1201723) side chain of this compound make it an excellent bidentate ligand for forming stable complexes with various transition metals, such as palladium(II), nickel(II), or zinc(II). wikipedia.orgnih.govresearchgate.net The analysis of the crystal structure of these complexes provides unambiguous proof of the compound's connectivity and absolute stereochemistry (if a heavy atom with a known configuration is present). The resulting data includes precise bond lengths, bond angles, and torsional angles, confirming the square-planar or octahedral coordination geometry around the metal center. wikipedia.org

Table 3: Example Crystallographic Data for a Palladium Complex with a Ligand Derived from 1-Phenylethylamine and 2-Pyridinealdehyde

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2₁ | wikipedia.org |

| Coordination Geometry | Almost Square-Planar | wikipedia.org |

| Pd-N (imine) Bond Length | ~2.034 Å | wikipedia.org |

| Pd-N (pyridine) Bond Length | ~2.020 Å | wikipedia.org |

Note: Data is for a structurally similar complex to illustrate the type of information obtained.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₂), the molecular weight is 122.17 g/mol . sigmaaldrich.com In electron ionization (EI) or electrospray ionization (ESI), the compound will typically be observed as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 123.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure. For 1-Pyridin-2-yl-ethylamine (B1297585), key fragmentation pathways would include the cleavage of the bond between the ethyl group and the pyridine ring, as well as the loss of ammonia (B1221849) (NH₃) from the side chain.

Table 4: Predicted Mass Spectrometry Fragmentation for 1-Pyridin-2-yl-ethylamine

| m/z Value (Predicted) | Ion | Description |

|---|---|---|

| 123 | [M+H]⁺ | Protonated Molecular Ion |

| 106 | [M-NH₂]⁺ | Loss of the amino group |

| 93 | [C₆H₅N]⁺ | Pyridinylmethyl cation (cleavage of C-C bond) |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Note: These predictions are based on the general fragmentation patterns of related pyridine and ethylamine structures.

Computational Chemistry and Theoretical Insights

Computational studies on pyridine derivatives have become increasingly prevalent, offering detailed electronic and structural information. nih.govijcce.ac.ir For molecules like this compound, theoretical calculations can predict geometries, vibrational frequencies, and electronic transitions, providing a microscopic understanding of their behavior. nih.gov

Density Functional Theory (DFT) Calculations for Cohesive Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. One of its applications is the calculation of cohesive energy, which is the energy required to separate the constituent molecules of a crystal into isolated molecules in the gas phase. This property is fundamental to understanding the stability of a crystalline solid.

Currently, specific DFT studies detailing the cohesive energy of crystalline this compound are not available in the surveyed scientific literature. However, the methodology for such a calculation is well-established. It would involve performing DFT calculations on both the bulk crystalline structure and the isolated gas-phase molecule. The cohesive energy (E_cohesive) would then be determined by the difference in their total energies, normalized by the number of molecules in the unit cell.

Hypothetical DFT Cohesive Energy Calculation Parameters:

| Parameter | Typical Value/Method |

| Functional | B3LYP, PBE, M06-2X |

| Basis Set | 6-311++G(d,p), aug-cc-pVTZ |

| Dispersion Correction | D3, D4 |

| Software | Gaussian, VASP, Quantum ESPRESSO |

Such a study would provide critical information about the intermolecular forces governing the packing of this compound molecules in the solid state, including hydrogen bonding and van der Waals interactions.

Quantum Chemical Methods for Ligand Comparison

Quantum chemical methods are instrumental in evaluating and comparing the properties of ligands in coordination chemistry. For a ligand such as this compound, these methods can quantify its donor-acceptor characteristics, steric profile, and the nature of its interaction with metal centers.

While a direct comparative study featuring this compound using quantum chemical methods was not found in the reviewed literature, the approach for such an analysis is well-documented for similar pyridine-containing ligands. nih.gov Key properties that would be calculated to compare its ligand efficacy against other related molecules, such as 2-(2-aminoethyl)pyridine (B145717) or other substituted pyridylethylamines, include:

Frontier Molecular Orbital (FMO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher HOMO energy generally indicates a better electron-donating ability, while the HOMO-LUMO gap is related to the chemical reactivity and kinetic stability of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and the nature of the donor-acceptor interactions between the ligand and a metal. It can quantify the charge transfer from the ligand's donor atoms (the nitrogen atoms of the pyridine ring and the amino group) to a metal center.

Steric Parameters: Computational methods can be used to calculate steric maps or cone angles, providing a quantitative measure of the steric bulk of the ligand, which is a critical factor in the geometry and stability of the resulting metal complex.

Hypothetical Comparison of Ligand Properties:

| Ligand | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| This compound | Value | Value | Value |

| 2-(2-Aminoethyl)pyridine | Value | Value | Value |

| (S)-1-Phenyl-ethylamine | Value | Value | Value |

Note: The values in this table are placeholders and would need to be determined from specific quantum chemical calculations.

By systematically calculating these parameters for this compound and a series of structurally related ligands, a quantitative comparison of their potential coordination behavior can be established. This theoretical approach is invaluable for the rational design of new metal complexes with tailored properties.

Ligand Design and Coordination Chemistry of S 1 Pyridin 2 Yl Ethylamine Derivatives

Structural Design Principles for Chiral Pyryidyl Amine Ligands

The design of chiral ligands based on the (S)-1-Pyridin-2-yl-ethylamine framework is guided by fundamental principles of coordination chemistry aimed at creating specific metal-ion environments for asymmetric catalysis and material applications. The core structure, featuring a pyridine (B92270) ring and a chiral ethylamine (B1201723) side chain, provides a versatile bidentate N,N-donor set.

Key design principles include:

Chirality: The inherent chirality at the α-carbon of the ethylamine group is the primary source of asymmetry. This stereocenter is crucial for inducing enantioselectivity when the ligand is coordinated to a metal center and used in catalysis.

Donor Atoms: The pyridine nitrogen and the primary amine nitrogen are strong σ-donors, forming stable chelate rings with metal ions. The basicity and steric environment of these donors can be fine-tuned by substitution on either the pyridine ring or the amine group. diva-portal.org

Ligand Bite Angle: The five-membered chelate ring formed upon coordination influences the geometry and stability of the resulting metal complex. This geometry is a critical determinant of the catalytic activity and selectivity.

Modularity and Tunability: The this compound scaffold allows for straightforward modification. The amine group can be functionalized to create more complex, multidentate ligands (e.g., Schiff bases, amides, or thioureas) with additional N, O, or S donor atoms. researchgate.netmdpi.com This modularity enables the synthesis of a library of ligands with varying steric and electronic properties, allowing for the systematic optimization of a catalyst for a specific reaction. For instance, tridentate ligands can be synthesized from enantiomerically pure (S)-1-(pyridin-2-yl)ethylamine to include both nitrogen and oxygen donor sites. researchgate.net

These principles allow chemists to design ligands that not only bind effectively to a target metal but also create a precisely controlled chiral pocket around the metal's active site, which is essential for stereocontrol in chemical transformations.

Synthesis of N- and O-Donor Chiral Ligands

A variety of synthetic strategies have been developed to produce N- and O-donor chiral ligands from this compound. These methods focus on introducing new functional groups while preserving the original stereochemistry.

A prominent method involves the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates. The reaction of (S)-1-(2-pyridinyl)ethyl methanesulfonate (B1217627) with primary amines results in N-substituted (S)-1-(2-pyridinyl)ethylamines with an inversion of the configuration at the chiral center. nih.gov This approach is effective for creating a range of N-donor ligands, including triamine ligands with two pyridine rings. nih.gov

Another key strategy is the formation of Schiff bases through the condensation of the primary amine group of this compound with various aldehydes and ketones. This reaction is a straightforward way to generate multidentate N- and O-donor ligands. For example, reaction with salicylaldehyde (B1680747) derivatives introduces a phenolic oxygen donor, creating tridentate NNO ligands. researchgate.net Similarly, reaction with 2-hydroxy-1-naphthaldehyde (B42665) yields imine ligands used in the synthesis of luminescent metal clusters. mdpi.com

Thiourea-based ligands, which are valuable in organocatalysis, can also be synthesized. These are prepared by reacting (S)-1-(2-pyridyl)-ethylamine with achiral or optically active isothiocyanates. mdpi.com This method provides a library of unsymmetrical thioureas that can act as chiral auxiliaries. mdpi.com

The synthesis of these diverse ligands is crucial for exploring their coordination chemistry and catalytic applications. The table below summarizes some of the synthesized ligands and their precursors.

| Ligand Type | Precursors | Synthetic Method | Resulting Ligand Feature | Reference |

| N-Substituted Amines | (S)-1-(2-pyridinyl)ethyl methanesulfonate, Primary amines | Nucleophilic Substitution | Inversion of Stereoconfiguration | nih.gov |

| Tridentate N,O-Ligands | (S)-1-(pyridin-2-yl)ethylamine, Salicylaldehyde derivatives | Schiff Base Condensation | NNO Donor Set | researchgate.net |

| Chiral Thioureas | (S)-1-(2-pyridyl)-ethylamine, Isothiocyanates | Addition Reaction | N,N'-Disubstituted Thiourea (B124793) | mdpi.com |

| Imines for Clusters | (−)-(S)-1-(2-pyridyl)ethylamine, 2-hydroxy-1-naphtylaldehyde | Schiff Base Condensation | N,O-donor imine | mdpi.com |

Metal Complexation Studies

The diverse ligands derived from this compound have been used to form complexes with a wide range of transition metals. These studies reveal how the ligand structure dictates the geometry, properties, and reactivity of the resulting metal complexes.

Ruthenium Complexes and Redox Transformations

Ruthenium complexes incorporating ligands derived from this compound are of significant interest, particularly for their applications in asymmetric catalysis and their rich redox chemistry. Research has shown that tridentate ligands synthesized from enantiomerically pure (S)-1-(pyridin-2-yl)ethylamine can be combined with ruthenium precursors, such as Ru(PPh3)3Cl2, to form in situ catalysts for reactions like the enantioselective transfer hydrogenation of ketones. researchgate.net

A key area of study involves the redox transformations of these complexes. For example, the complex bis(2,2′-bipyridine)(1-methyl-1-pyridin-2-yl-ethylamine)ruthenium(II) has been investigated for its redox behavior. acs.org The chemistry of high-valent ruthenium amine complexes often involves oxidative ligand dehydrogenation, where the amine ligand is converted to an imine. acs.org This process is a multi-step redox reaction that typically involves deprotonation of the amine followed by disproportionation and subsequent dehydrogenation of the ligand framework. acs.org This reactivity is fundamental to the catalytic cycles of many ruthenium-based oxidation and hydrogenation catalysts.

| Ruthenium Complex Type | Ligand | Application/Property | Reference |

| In situ Catalyst | Tridentate N,O-ligand | Enantioselective Transfer Hydrogenation | researchgate.net |

| Polypyridyl Complex | 1-methyl-1-pyridin-2-yl-ethylamine | Redox Transformations | acs.orgacs.org |

Zinc(II) Complexes and Structural Analysis

Zinc(II) complexes featuring ligands derived from this compound have been synthesized and structurally characterized, revealing insights into their coordination geometries. Typically, ligands such as aminomethylpyridines act as N,N'-bidentate donors, coordinating to the Zn(II) center to form complexes with a distorted tetrahedral geometry. researchgate.net

An interesting application of this complexation is in the chiral resolution of racemic 1-(pyridin-2-yl)ethylamine (PEA). A method has been developed where racemic PEA is converted into a Schiff base with (4R)-camphor, and subsequent complexation with zinc chloride allows for the separation of the diastereomeric zinc complexes by fractional crystallization. researchgate.net This demonstrates how the specific coordination properties of zinc can be exploited for stereochemical control.

Structural analyses of various Zn(II) complexes show a range of coordination numbers and geometries depending on the specific ligand used. For instance, a hydrazone ligand derived from 1-(pyridin-2-yl)ethanone forms a five-coordinate Zn(II) complex. rsc.org Dinuclear zinc(II) complexes with phenolate (B1203915) bridges have also been synthesized using tridentate N,N,O-donor ligands. acs.org

| Zinc(II) Complex | Ligand Type | Coordination Geometry | Application | Reference |

| [LⁿZnCl2] | Aminomethylpyridine | Distorted Tetrahedral | General Coordination Study | researchgate.net |

| Dichloro-zinc complex | Camphor-derived imine | Tetrahedral | Chiral Resolution of PEA | researchgate.net |

| [Zn(HL)(OAc)2] | Hydrazone (ONN-donor) | Five-coordinate | CO2 Fixation Catalyst | rsc.org |

| [Zn2(L)2Cl2] | Tridentate N,N,O-donor | Dinuclear, Phenolate-bridged | Structural Analysis | acs.org |

Cadmium(II) Clusters and Their Properties

The Schiff base ligands derived from this compound have proven effective in constructing multinuclear cadmium(II) clusters with interesting physical properties. The reaction of Cd(ClO4)2 with imines formed from (−)-(S)-1-(2-pyridyl)ethylamine and substituted salicylaldehydes or naphthaldehydes leads to the formation of chiral tri- and tetranuclear Cd(II) clusters. mdpi.com These materials are notable for exhibiting both luminescence and ferroelectric properties. mdpi.com

The coordination of cadmium(II) is versatile. In a polymeric complex formed with a tridentate Schiff base and thiocyanate (B1210189), the Cd(II) ion adopts an octahedral geometry and is linked into polymeric chains by bridging thiocyanate ions. nih.gov In contrast, mononuclear Cd(II) complexes with aroylhydrazone ligands, which are structurally related, also show a distorted octahedral N4O2 coordination environment. nih.gov The ability of these ligands to bridge multiple metal centers is key to the formation of these extended cluster and polymeric structures.

| Cadmium(II) Complex | Ligand Type | Nuclearity | Properties | Reference |

| Chiral Clusters | Imine from (S)-1-(2-pyridyl)ethylamine | Tri- and Tetranuclear | Luminescence, Ferroelectric | mdpi.com |

| Polymeric Complex | Tridentate Schiff Base | Polymeric Chain | Octahedral Cd(II) | nih.gov |

| Mononuclear Complex | Aroylhydrazone | Mononuclear | Distorted Octahedral Cd(II) | nih.gov |

Palladium, Rhodium, and Iridium Complexes as Chiral Catalysts

Ligands derived from this compound are highly valuable in asymmetric catalysis, particularly when complexed with late transition metals like palladium, rhodium, and iridium.

Palladium(II) complexes with chiral N,S and N,N-donor ligands have been successfully used in the classic Tsuji-Trost allylic alkylation reaction. nih.gov For example, a ligand derived from a chiral amino alcohol and pyridine demonstrated good enantioselectivity (up to 75% ee) in the reaction of dimethyl malonate with 1,3-diphenyl-2-propenyl acetate. nih.gov Furthermore, (pyridyl)imine palladium(II) complexes have been shown to be active catalysts for the methoxycarbonylation of olefins. researchgate.net

Rhodium(I) and Iridium(I) complexes are also potent catalysts. Bidentate N,N and P,N ligands have been coordinated to Rh(I) and Ir(I) to create catalysts for the hydrothiolation of alkynes. rsc.org The development of chiral-at-metal complexes, where the metal center itself is a source of chirality, is a sophisticated strategy in asymmetric catalysis. Bis-cyclometalated chiral-at-iridium and rhodium complexes have been reviewed as highly effective Lewis acid catalysts for a variety of enantioselective transformations, including Michael additions and Friedel-Crafts alkylations. nih.gov These catalysts work by coordinatively activating a substrate within a well-defined chiral environment provided by the metal complex. nih.gov

| Metal | Ligand Type | Catalytic Application | Key Finding | Reference |

| Palladium | Chiral N,S and N,N-donors | Asymmetric Allylic Alkylation | Up to 75% ee achieved | nih.gov |

| Palladium | (Pyridyl)imine | Methoxycarbonylation of Olefins | Active catalyst formation | researchgate.net |

| Rhodium(I) / Iridium(I) | Bidentate N,N and P,N | Hydrothiolation of Alkynes | Effective catalysts | rsc.org |

| Rhodium / Iridium | Bis-cyclometalated | Asymmetric Lewis Acid Catalysis | Metal center as chiral source | nih.gov |

Applications in Asymmetric Catalysis

Chiral Auxiliaries in Asymmetric Reactions

Derivatives of (S)-1-Pyridin-2-yl-ethylamine have been investigated as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

Thioureas derived from this compound have been tested as chiral auxiliaries in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025). mdpi.com In these reactions, the chiral thiourea (B124793) coordinates to the zinc reagent, forming a chiral complex that then delivers the ethyl group to the aldehyde in a stereoselective manner.

A study involving a series of thiourea derivatives (7a-f) as catalysts for the addition of diethylzinc to benzaldehyde showed moderate success. mdpi.com The reactions, conducted in diethyl ether, produced the corresponding (S)-1-phenyl-1-propanol with varying degrees of enantiomeric excess (ee) and chemical yield. mdpi.com

Table 1: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by Thioureas (7a-f) Derived from this compound mdpi.com

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| 7a | 45.3 | 21 | S |

| 7b | 41.2 | 19 | S |

| 7c | 39.5 | 17 | S |

| 7d | 49.1 | 25 | S |

| 7e | 52.3 | 29 | S |

| 7f | 35.4 | 15 | S |

Reaction conditions: Benzaldehyde, diethylzinc, catalyst (7a-f) in diethyl ether.

The same group of thiourea derivatives (7a-f) based on this compound was also evaluated as organocatalysts in the asymmetric aldol (B89426) condensation between acetone (B3395972) and 4-nitrobenzaldehyde. mdpi.com The reaction, carried out in an acetone-water mixture in the presence of zinc triflate, yielded the aldol product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one. mdpi.com

The results indicated that while the catalysts were able to induce asymmetry, the yields and enantiomeric excesses were modest. mdpi.comresearchgate.net In all cases, the reaction led to the formation of an excess of the (S)-enantiomer of the product. researchgate.net

Table 2: Asymmetric Aldol Condensation Catalyzed by Thioureas (7a-f) mdpi.com

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 7a | 35 | 24 |

| 7b | 42 | 35 |

| 7c | 29 | 21 |

| 7d | 10 | 14 |

| 7e | 21 | 19 |

| 7f | 19 | 15 |

Reaction conditions: 4-nitrobenzaldehyde, acetone, water, zinc triflate, catalyst (7a-f), room temperature.

This compound has been used to create effective catalysts for the asymmetric hydrophosphonylation of aldimines. mdpi.comresearchgate.net Specifically, a bidentate N-coordinate aluminum complex derived from an imine, which was formed from (−)-(S)-1-(2-pyridyl)ethylamine and 9-fluorenecarboxaldehyde, and trimethylaluminum, proved to be a highly effective catalyst for this transformation. mdpi.comresearchgate.net This catalytic system facilitates the addition of a phosphonate (B1237965) group to the C=N bond of an aldimine, generating chiral α-amino phosphonates, which are important compounds in medicinal chemistry. researchgate.netrsc.org

Organocatalysis Utilizing this compound Derivatives

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, is a rapidly growing field. Derivatives of this compound, particularly thioureas, are a notable class of organocatalysts. researchgate.net

Chiral thioureas are prominent bifunctional organocatalysts, capable of activating electrophiles and nucleophiles simultaneously through hydrogen bonding. Several optically active thioureas have been synthesized from this compound by reacting it with various achiral or optically active isothiocyanates. mdpi.com These compounds have been subsequently tested as organocatalysts in asymmetric reactions, including the aldol condensation and the addition of diethylzinc to aldehydes, as detailed in the sections above. mdpi.comresearchgate.net The design principle behind these catalysts involves combining the chiral backbone of this compound with the hydrogen-bond donating capability of the thiourea moiety to create a stereochemically defined environment for the reaction. mdpi.combeilstein-journals.org

The catalytic performance of organocatalysts derived from this compound is significantly influenced by the basicity of the pyridine (B92270) nitrogen atom. mdpi.com In the context of the thiourea catalysts (7a-f) used in the aldol condensation and diethylzinc addition, their relatively low catalytic activity has been attributed to the comparatively low Brønsted basicity of the pyridine nitrogen. mdpi.com This nitrogen atom is intended to act as a Brønsted base, interacting with reaction components to facilitate catalysis. mdpi.com A lower basicity implies a less efficient interaction, for instance, between the chiral catalyst and the organometallic species involved in generating the new stereocenter. mdpi.com The basicity of such amine derivatives is a critical factor because it relates to the ability to form effective hydrogen bonding networks that stabilize the transition state of the reaction. rushim.ru The efficiency of bifunctional catalysts, such as amino-thioureas, often depends on the delicate balance between the acidity of the hydrogen-bond donor (thiourea) and the basicity of the Brønsted base (the pyridine nitrogen). nih.gov

Metal-Catalyzed Enantioselective Transformations

This compound is a valuable chiral ligand precursor for a range of metal-catalyzed enantioselective reactions. The nitrogen atoms of its pyridine ring and amino group can coordinate effectively with a metal center, forming stable chiral complexes that catalyze reactions with high stereoselectivity.

Enantioselective Transfer Hydrogenation

Enantioselective transfer hydrogenation is a key method for producing chiral alcohols from prochiral ketones, with broad applications in the pharmaceutical and fine chemical industries. dergipark.org.tr Ligands derived from this compound have been successfully employed in ruthenium-catalyzed transfer hydrogenation reactions.

In one line of research, novel tridentate ligands with nitrogen and oxygen donor sites were synthesized from enantiomerically pure (S)-1-(pyridin-2-yl)ethylamine. researchgate.netresearchgate.net These ligands were used to form in situ catalysts with Ru(PPh₃)₃Cl₂ for the transfer hydrogenation of acetophenone (B1666503), using isopropanol (B130326) as the hydrogen source. researchgate.netresearchgate.net The study found that a secondary amine ligand, (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino)methyl)phenol, yielded the most promising results, achieving nearly complete conversion of acetophenone with an enantiomeric excess (ee) of 47%. researchgate.netresearchgate.net

Further studies have explored pyridine-aminoalcohol ligands, also prepared from this compound, in the RuCl₂(PPh₃)₃-catalyzed transfer hydrogenation of various aromatic ketones. dergipark.org.tr These catalysts demonstrated good activity and yielded moderate to high yields of the corresponding chiral alcohols. dergipark.org.tr The research highlighted that the steric properties of the ligand significantly influence catalytic performance in these transfer hydrogenation reactions. dergipark.org.tr The reduction of enantiopure N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones has also been shown to produce the corresponding N-p-toluenesulfinyl amines with high yields and diastereoselectivities, which are precursors to the desired chiral amines. unito.it

| Ligand | Catalyst Precursor | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino)methyl)phenol | Ru(PPh₃)₃Cl₂ | ~100 | 47 |

C-H Activation Reactions

Carbon-hydrogen (C-H) bond activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds, streamlining the synthesis of complex molecules. mt.com The development of catalysts for this purpose is a major area of research. mt.com While direct applications of this compound itself in C-H activation are not extensively documented in the reviewed literature, the closely related 2-(pyridin-2-yl)isopropyl amine (PIP-amine) scaffold serves as a bidentate directing group for the functionalization of C-H bonds. chemicalbook.com For instance, the "Shi Auxiliary," derived from PIP-amine, is a potent directing group in copper-mediated hydroxylation of arenes via C-H activation. chemicalbook.com

The pyridine-amine framework is crucial for these transformations. The pyridine nitrogen coordinates to the metal catalyst, positioning it in proximity to a specific C-H bond, which facilitates its cleavage and subsequent functionalization. lucp.net Rhodium-catalyzed C-H activation of pyridine derivatives, for example, can be hindered by the strong coordination of the pyridine nitrogen, but strategic ligand and substrate design can overcome this challenge to achieve selective transformations like oxidative annulation. lucp.net This indicates the potential of chiral pyridine-amines like this compound to be developed into effective ligands for enantioselective C-H activation reactions, although this specific application remains an area for further exploration.

Stereochemical Control and Diastereoselectivity in Catalytic Systems

The effectiveness of this compound in asymmetric catalysis stems from its ability to impart a specific, three-dimensional arrangement to the catalytic complex, thereby directing the approach of the substrate and controlling the stereochemistry of the product.

The coordination of bidentate ligands derived from this amine to a metal center, such as Ruthenium(II), can occur under diastereoselective or even diastereospecific conditions. nih.gov The chiral center of the ligand dictates the conformation of the resulting metal complex, creating a well-defined chiral pocket around the active site. This pre-organization is fundamental to achieving high levels of enantioselectivity.

The synthesis of vic-diamines from chiral β-amino alcohols containing a 2-pyridyl group further illustrates the principles of stereodivergent synthesis, where the choice of reagents and reaction pathways can lead to different stereoisomers from a common precursor, showcasing a high degree of stereochemical control. nih.gov Ultimately, the rigidity and well-defined stereochemistry of the metal complexes formed with this compound derivatives are key to their success in controlling diastereoselectivity and achieving high enantiomeric excess in catalytic transformations.

Chemical Reactivity and Derivative Synthesis

Amine and Pyridine (B92270) Ring Reactivity

The presence of both a nucleophilic amine group and an aromatic pyridine ring dictates the compound's reactivity, enabling reactions at both sites.

Nucleophilic Substitution Reactions

The primary amine group of (S)-1-Pyridin-2-yl-ethylamine renders it nucleophilic, allowing it to participate in nucleophilic substitution reactions. smolecule.com For instance, it can react with electrophiles like alkyl halides. evitachem.com The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, displacing a leaving group. This type of reaction is fundamental in forming new carbon-nitrogen bonds.

A common strategy to facilitate these reactions involves converting the hydroxyl group of the corresponding alcohol, (S)-1-(2-pyridinyl)ethanol, into a good leaving group, such as a mesylate. The subsequent reaction with various nucleophiles, including primary and secondary amines, proceeds via an SN2 mechanism with a complete inversion of stereochemistry. researchgate.net This stereospecificity is crucial for the synthesis of chiral nonracemic N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines. researchgate.net

For example, the reaction of (S)-1-(2-pyridinyl)ethyl methanesulfonate (B1217627) with sodium azide (B81097) leads to the formation of (R)-1-(2-pyridinyl)ethyl azide, which can then be reduced to the corresponding (R)-amine, demonstrating a clean inversion of the chiral center. researchgate.net

Oxidation and Reduction Pathways

The pyridine and amine functionalities can undergo both oxidation and reduction. When complexed with ruthenium, forming Ru(bpy)2(mpea)2+ (where mpea is 1-methyl-1-pyridin-2-yl-ethylamine), the complex undergoes sequential one-electron oxidations. electronicsandbooks.com This process can lead to the formation of amido- and imido-ruthenium intermediates. electronicsandbooks.com At higher potentials, the coordinated amine can be irreversibly oxidized to a nitroso-ruthenium(II) complex. electronicsandbooks.com This transformation is believed to proceed through a high-valent imidoruthenium(V) intermediate that is attacked by water. electronicsandbooks.com

Conversely, the nitroso-ruthenium(II) complex can be quantitatively reduced back to the original amineruthenium(II) complex at negative potentials. electronicsandbooks.com Reduction reactions can also convert the compound into different amine derivatives.

Acylation Reactions

As a primary amine, this compound readily undergoes acylation reactions with acyl chlorides or anhydrides to form amides. evitachem.com This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). This is a common method for synthesizing amide derivatives. evitachem.com

Synthesis of Heterocyclic Compounds

This compound is a key precursor in the synthesis of various heterocyclic systems due to its bifunctional nature.

Pyrimidine (B1678525) Derivatives

While direct synthesis of pyrimidine derivatives from this compound is not extensively detailed in the provided context, the general synthesis of pyrimidines often involves the condensation of a compound containing an amidine functionality with a 1,3-dicarbonyl compound or its equivalent. nih.govorganic-chemistry.org Given that this compound contains a primary amine, it could potentially be converted into an amidine or a related intermediate, which could then participate in a cyclization reaction to form a pyrimidine ring. The synthesis of pyrimidines can be achieved through various methods, including multicomponent reactions under different catalytic conditions. organic-chemistry.org

Imidazo[1,5-a]pyridine-3-thiones

A notable application of this compound is in the synthesis of bicyclic heterocyclic compounds. When reacted with thiophosgene, it undergoes an unexpected cyclization to form an imidazo[1,5-a]pyridine-3-thione derivative. mdpi.com The proposed mechanism begins with a nucleophilic attack by the aliphatic amino group on the thiocarbonyl carbon of thiophosgene. mdpi.com This is followed by an intramolecular cyclization where the pyridine nitrogen attacks the newly formed isothiocyanate intermediate, leading to the fused heterocyclic system. mdpi.com This reaction highlights the utility of the compound's structure in creating complex polycyclic molecules in a single step.

Preparation of N-Substituted Derivatives

The nucleophilic primary amine of this compound readily undergoes reactions to form N-substituted derivatives. These reactions include the formation of amides, thioureas, and N-alkylated compounds, demonstrating the compound's versatility as a synthetic precursor.

One common method for N-substitution is the formation of amides via coupling with carboxylic acids. This transformation can be achieved using standard peptide coupling reagents. For instance, N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) is effective for coupling carboxylic acids to ethylamine (B1201723) derivatives to produce N-substituted propanamides. nih.gov

Another significant class of N-substituted derivatives is thioureas. These are synthesized through the reaction of this compound with various isothiocyanates. Research has shown that reactions carried out in diethyl ether at 0 °C, followed by stirring at room temperature, can produce a range of optically active thioureas in good yields (77.2–92.1%) after purification. mdpi.com These chiral thioureas have been subsequently investigated as organocatalysts in asymmetric reactions. mdpi.com

The synthesis of several asymmetric thioureas derived from (S)-1-(2-pyridyl)-ethylamine and different isothiocyanates is detailed in the table below. mdpi.com

| Thiourea (B124793) Derivative | Isothiocyanate Reactant | Reaction Conditions | Yield |

|---|---|---|---|

| (S)-1-phenyl-3-(1-(pyridin-2-yl)ethyl)thiourea | Phenylisothiocyanate | Et₂O, 0 °C to room temp., 24 h | 84.5% |

| (S)-1-(naphthalen-1-yl)-3-(1-(pyridin-2-yl)ethyl)thiourea | Naphthyl-1-isothiocyanate | Et₂O, 0 °C to room temp., 24 h | 82.1% |

| 1-((S)-1-phenylethyl)-3-((S)-1-(pyridin-2-yl)ethyl)thiourea | (1S)-1-isothiocyanoethyl)benzene | Et₂O, 0 °C to room temp., 24 h | 92.1% |

| 1-((S)-1-(naphthalen-1-yl)ethyl)-3-((S)-1-(pyridin-2-yl)ethyl)thiourea | 1-[(1S)-1-isothiocyanoethyl]naphthalene | Et₂O, 0 °C to room temp., 24 h | 88.9% |

Furthermore, N-alkylation can be accomplished through stereospecific substitution reactions. The reaction of the corresponding (R)-1-(2-pyridinyl)ethyl methanesulfonate with various primary and secondary amines results in N-substituted (S)-1-(2-pyridinyl)ethylamines with a complete inversion of the stereochemical configuration. researchgate.net This Sₙ2 reaction pathway provides a reliable method for synthesizing optically pure N-alkylated derivatives. researchgate.net

Formation of Chiral Imines

The condensation reaction between the primary amine of this compound and carbonyl compounds, such as aldehydes and ketones, leads to the formation of chiral imines, also known as Schiff bases. libretexts.org These reactions are typically acid-catalyzed and are reversible. libretexts.org The resulting chiral imines are important intermediates and ligands in asymmetric synthesis and coordination chemistry. scirp.orguchile.cl

The formation of these C=N double bonds is a foundational reaction. The reaction's rate is often optimal under mildly acidic conditions (around pH 5), as sufficient acid is needed to protonate the hydroxyl intermediate to facilitate the elimination of water, while avoiding excessive protonation of the amine reactant, which would render it non-nucleophilic. libretexts.org

This compound has been reacted with a variety of aldehydes to form chiral Schiff base ligands. For example, condensation with 2-hydroxy-1-naphtylaldehyde or 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) yields chiral imines that serve as ligands for the preparation of luminescent and ferroelectric chiral Cd(II) clusters. mdpi.com Another example involves the reaction with 9-fluorenecarboxaldehyde to produce a bidentate N-coordinate ligand. mdpi.com

A specific and well-documented application involves the diastereoselective reduction of N-sulfinyl imines. Chiral N-p-toluenesulfinyl ketimines can be synthesized by condensing 2-pyridyl ketones with an enantiopure sulfinamide, such as (S)-(+)-p-toluenesulfinamide. unito.it This reaction is typically performed using a Lewis acid catalyst like titanium(IV) ethoxide (Ti(OEt)₄). unito.it The resulting chiral imines are stable and can be isolated as single diastereomers.

The table below summarizes the synthesis of various N-p-toluenesulfinyl ketimines from different 2-pyridyl ketones. unito.it

| Imine Product | Ketone Reactant | Reaction Conditions | Yield |

|---|---|---|---|

| (S_S)-N-(1-(pyridin-2-yl)ethylidene)-4-methylbenzenesulfinamide | 2-Acetylpyridine (B122185) | Ti(OEt)₄, CH₂Cl₂, 40 °C | 45% |

| (S_S)-N-(1-(6-methylpyridin-2-yl)ethylidene)-4-methylbenzenesulfinamide | 2-Acetyl-6-methylpyridine | Ti(OEt)₄, THF, 70 °C | 40% |

| (S_S)-N-(phenyl(pyridin-2-yl)methylene)-4-methylbenzenesulfinamide | 2-Benzoylpyridine | Ti(OEt)₄, THF, 70 °C | 75% |

| (S_S)-N-((6-methylpyridin-2-yl)(phenyl)methylene)-4-methylbenzenesulfinamide | 2-Benzoyl-6-methylpyridine | Ti(OEt)₄, THF, 70 °C | 67% |

These chiral imine derivatives are not only synthetic targets themselves but also serve as crucial intermediates for synthesizing other valuable chiral compounds, such as tailor-made amino acids. nih.gov

Characterization and Stereochemical Analysis

Determination of Enantiomeric Excess (ee)

The quantitative measurement of the enantiomeric purity, or enantiomeric excess (ee), of (S)-1-Pyridin-2-yl-ethylamine is fundamental. It is expressed as a percentage of the excess of one enantiomer over the other in a mixture. Several analytical techniques are employed to accurately determine this value.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, making it highly suitable for determining the enantiomeric excess of this compound. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, their separation.

The choice of CSP is critical for achieving effective separation. For chiral primary amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks. chromatographyonline.com The use of acidic or basic additives in the mobile phase can further improve peak shape and resolution. chromatographyonline.com The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the resulting chromatogram. mdpi.com

Table 1: Representative Chiral HPLC Conditions for Primary Amine Separation

| Parameter | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose-based (e.g., CHIRALCEL-ODH®) or Cyclofructan-based (e.g., Larihc CF6-P) mdpi.comchromatographyonline.com |

| Mobile Phase | Hexane/Isopropanol, Acetonitrile/Methanol mdpi.comchromatographyonline.com |

| Additives | Trifluoroacetic acid (TFA) and Triethylamine (TEA) to improve peak symmetry chromatographyonline.com |

| Detection | UV Detector (typically at 254 nm) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess, typically after converting the enantiomeric mixture into a pair of diastereomers. wikipedia.org Since enantiomers are indistinguishable in a standard NMR spectrum, two primary strategies are employed.

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Enantioselectivity

While several methods exist for the synthesis of chiral 1-pyridin-2-yl-ethylamines, achieving high enantioselectivity in a practical and scalable manner remains a significant challenge. rsc.org Future research should focus on developing more efficient and highly enantioselective synthetic methodologies.

One promising direction is the refinement of transition-metal-catalyzed asymmetric reductive amination (ARA). Recently, an iridium-catalyzed direct ARA of 2-acylpyridines with anilines has been reported to produce chiral 1-pyridin-2-yl-ethylamine (B1297585) derivatives with up to 95% enantiomeric excess (ee). rsc.org Further development could focus on expanding the substrate scope to aliphatic amines and optimizing catalysts to push enantioselectivity closer to >99% ee. Another established method involves the diastereoselective reduction of N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones. unito.it While effective, this route relies on a chiral auxiliary which must be removed in a subsequent step. Future work could explore catalytic versions that obviate the need for stoichiometric chiral reagents. unito.ityale.edu

Biocatalytic methods also represent a frontier with immense potential. nih.govresearchgate.net The use of engineered enzymes, such as transaminases or amine dehydrogenases, could offer highly selective and environmentally benign routes to (S)-1-Pyridin-2-yl-ethylamine under mild conditions. nih.gov Research in this area would involve screening for novel enzymes or protein engineering of existing ones to enhance their activity and selectivity for 2-acetylpyridine (B122185) derivatives. nih.gov

| Synthetic Approach | Key Features | Reported Enantioselectivity | Future Research Goal |

|---|---|---|---|

| Asymmetric Reductive Amination (ARA) | Direct, atom-economical method using a transition metal catalyst (e.g., Ir). rsc.org | Up to 95% ee. rsc.org | Improve catalyst design to achieve >99% ee and broaden substrate scope. |

| Chiral Auxiliary Method | Diastereoselective reduction of sulfinyl ketimines. unito.it | Good diastereoselectivity. unito.it | Develop catalytic variants to eliminate the need for stoichiometric auxiliaries. |

| Biocatalysis | Use of engineered enzymes (e.g., transaminases). nih.govnih.gov | Potentially very high. | Discover or engineer enzymes with high specificity for 2-acetylpyridine. |

Exploration of New Catalytic Systems and Reaction Classes

This compound is a valuable building block for constructing more complex chiral ligands for transition metal catalysis. alfa-industry.comresearchgate.net A series of novel tridentate ligands incorporating this chiral amine have been synthesized and tested in the Ru-catalyzed enantioselective transfer hydrogenation of acetophenone (B1666503). researchgate.net

Future work should expand beyond ruthenium and transfer hydrogenation. The bidentate N,N-coordinating nature of the pyridylethylamine scaffold makes it suitable for a wide range of other transition metals, including iridium, rhodium, palladium, and nickel. nih.gov These new metal complexes could be explored in a variety of mechanistically diverse reaction classes that are currently of high interest, such as:

Asymmetric C-H Functionalization: Developing catalysts for the directed, enantioselective activation of C-H bonds.

Enantioselective Cross-Coupling Reactions: Creating new catalysts for Suzuki, Heck, or Sonogashira couplings to form chiral biaryls or other complex molecules.

Asymmetric Alkylation and Amination: Designing systems for the enantioselective formation of C-C and C-N bonds. escholarship.org

The synthesis of new tetradentate ligands containing two pyridine (B92270) moieties with amine substituents has also been explored, indicating the potential for creating complex coordination environments for metals. researchgate.net By systematically modifying the structure of ligands derived from this compound, new catalytic systems with unprecedented reactivity and selectivity can be discovered.

Rational Design of Next-Generation Chiral Ligands and Organocatalysts

The development of "privileged" chiral ligands has been a cornerstone of asymmetric catalysis. wiley.com Future research should focus on the rational design of new ligands and organocatalysts based on the this compound scaffold. A significant challenge in ligand design is the trade-off between stereoselectivity and catalytic activity; bulky groups placed near the metal center can enhance selectivity but may also limit the reaction's scope. nih.gov

A promising strategy involves creating modular and tunable chiral pyridine units (CPUs). nih.gov By incorporating the this compound core into a rigid, fused-ring framework, it may be possible to create a well-defined chiral pocket. This design can minimize steric hindrance near the coordinating nitrogen atom while allowing for remote substituents to fine-tune the steric and electronic properties of the catalytic environment. nih.gov This "double-layer control" concept could lead to catalysts with both high reactivity and broad applicability. nih.gov

Furthermore, the primary amine group of this compound offers a handle for its development as an organocatalyst. nih.gov It could be incorporated into structures like prolinamides or squaramides to create bifunctional catalysts that activate substrates through hydrogen bonding or by forming transient enamines or iminium ions. nih.govnih.gov

| Catalyst Type | Design Principle | Potential Applications |

|---|---|---|

| Chiral Ligand for Metal Catalysis | Incorporate into a rigid, tunable framework to balance reactivity and selectivity. nih.gov | Asymmetric hydrogenation, C-H activation, cross-coupling. researchgate.netnih.gov |

| Bifunctional Organocatalyst | Utilize the primary amine for enamine/iminium catalysis or as a hydrogen-bond donor. nih.gov | Asymmetric aldol (B89426) reactions, Michael additions, Mannich reactions. |

Advanced Spectroscopic and Computational Investigations of Reaction Mechanisms

To accelerate the rational design of catalysts, a deep understanding of reaction mechanisms is essential. Future research must integrate advanced spectroscopic and computational methods to probe the intricate details of catalytic cycles involving this compound and its derivatives.

Spectroscopic Studies: Techniques like in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray absorption spectroscopy can be used to identify and characterize key catalytic intermediates. These experimental snapshots provide crucial validation for proposed mechanistic pathways.

Computational Modeling: Density Functional Theory (DFT) calculations are powerful tools for mapping out reaction energy profiles, visualizing transition state geometries, and understanding the non-covalent interactions that govern stereoselectivity. Computational studies can elucidate the precise role of the chiral ligand in the stereodetermining step and guide the design of more effective catalysts. nih.gov

Combining experimental and computational investigations can validate design concepts, such as the "double-layer control" model, and provide a predictive framework for developing next-generation catalysts with enhanced performance. nih.gov

Integration into Multicomponent Reactions and Cycloadditions

Multicomponent reactions (MCRs) and cycloaddition reactions are powerful synthetic tools for rapidly building molecular complexity from simple starting materials. The chiral nature and coordinating ability of this compound make it an attractive candidate for controlling stereochemistry in these complex transformations.

Future research should explore the use of this amine or its derivatives as either a chiral auxiliary, a chiral ligand for a metal catalyst, or a direct organocatalyst in reactions such as:

Asymmetric [3+2] and [4+3] Cycloadditions: To construct stereochemically rich five- and seven-membered rings, which are common motifs in natural products. nih.govresearchgate.net

Enantioselective Aza-Friedel–Crafts Reactions: Using the amine to direct the addition of indoles or pyrroles to imines, generating chiral diarylmethylamines. researchgate.net

Stereoselective Ugi or Passerini Reactions: Incorporating the chiral amine as one of the components in an MCR to induce asymmetry in the final product.

The development of catalysts based on this compound for these types of reactions would provide efficient and atom-economical routes to complex chiral molecules that are valuable in medicinal chemistry and materials science. nih.gov

Q & A

Q. What are the key considerations for synthesizing (S)-1-Pyridin-2-yl-ethylamine with high enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity, employ chiral resolution techniques such as diastereomeric salt formation using enantiopure resolving agents (e.g., tartaric acid derivatives). Monitor enantiomeric excess via chiral HPLC or polarimetry. Optimize reaction conditions (temperature, solvent polarity) to minimize racemization during synthesis .

Q. How should researchers handle and store this compound to ensure safety and compound stability?

Methodological Answer: Store in airtight, corrosion-resistant containers at 2–8°C under inert gas (N₂/Ar). Use fume hoods and personal protective equipment (gloves, goggles) due to its corrosive nature (UN2735, Class 8). Avoid exposure to moisture or oxidizing agents to prevent degradation .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

Methodological Answer: Use a combination of:

Q. How does solvent choice impact reactivity and stereochemical outcomes in reactions involving this compound?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group, while non-polar solvents may stabilize intermediates in asymmetric catalysis. Solvent effects on transition states should be modeled computationally (e.g., DFT) to predict stereoselectivity .

Advanced Research Questions

Q. What methodologies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Perform iterative data analysis: Compare NMR/IR/MS results with computational simulations (e.g., DFT-predicted spectra).

- Validate crystallographic data using SHELX refinement, ensuring high-resolution datasets (R factor < 0.05) and proper handling of twinning or disorder .

- Replicate experiments under controlled conditions to isolate variables causing discrepancies .

Q. How can X-ray crystallography using SHELX software determine the absolute configuration of derivatives?

Methodological Answer:

- Grow high-quality single crystals via slow evaporation in compatible solvents.

- Collect high-resolution diffraction data (λ ≈ 0.7–1.0 Å) and refine using SHELXL with the Flack parameter or Hooft statistics to confirm chirality.

- Validate against anomalous dispersion effects (e.g., Cu-Kα radiation) for heavy-atom derivatives .

Q. What strategies address low yields in catalytic asymmetric synthesis?

Methodological Answer:

- Screen chiral ligands (e.g., BINOL derivatives) to improve catalyst efficiency.

- Optimize reaction parameters: temperature (−78°C to 25°C), pressure, and catalyst loading (1–10 mol%).

- Use kinetic studies (e.g., Eyring plots) to identify rate-limiting steps.

- Consider flow chemistry for enhanced mixing and heat transfer .

Q. How can computational modeling predict the compound’s behavior in complex reaction systems?

Methodological Answer:

- Perform molecular dynamics (MD) simulations to study solvent interactions.

- Apply density functional theory (DFT) to model transition states and predict regioselectivity.

- Validate models against experimental kinetics (e.g., Arrhenius plots) and spectroscopic data.

- Integrate machine learning to optimize reaction pathways .

Data Presentation & Reproducibility

Q. What are best practices for reporting synthetic procedures to ensure reproducibility?

Methodological Answer:

- Document all steps in detail, including purification methods (e.g., column chromatography gradients, recrystallization solvents).

- Provide raw spectral data (NMR, MS) in supporting information.

- Use SI units and significant figures consistently.

- Reference established protocols (e.g., Beilstein Journal guidelines) for structural characterization .

Q. How should researchers design experiments to validate conflicting literature results?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.